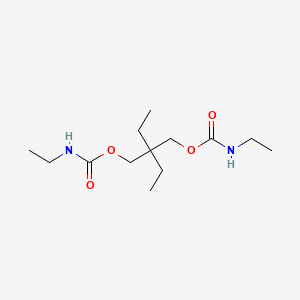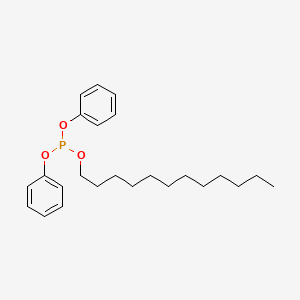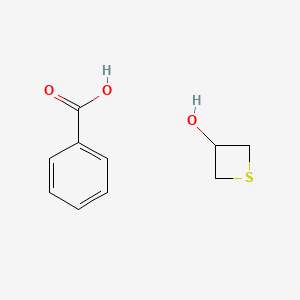
Benzoic acid;thietan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;thietan-3-ol is a compound that combines the properties of benzoic acid and thietan-3-ol. Benzoic acid is a simple aromatic carboxylic acid, widely used as a food preservative and in the manufacture of various chemicals. Thietan-3-ol, on the other hand, is a four-membered sulfur-containing heterocycle, known for its unique chemical properties and applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thietan-3-ol can be achieved through various methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed for the synthesis of thietanes .
Industrial Production Methods
Industrial production of thietan-3-ol often involves the reaction of epichlorohydrin with hydrogen sulfide in the presence of a base such as potassium hydroxide . This method is favored for its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;thietan-3-ol undergoes various chemical reactions, including:
Oxidation: Thietan-3-ol can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thietan-3-ol to its corresponding thiol.
Substitution: Thietan-3-ol can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various thietan-3-ol derivatives.
Scientific Research Applications
Benzoic acid;thietan-3-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid;thietan-3-ol involves its interaction with molecular targets through its functional groups. The thietan-3-ol moiety can act as a bioisostere of the carboxylic acid group, potentially mimicking its interactions with biological targets . This property makes it valuable in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of drugs .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ol: Another four-membered ring compound, similar to thietan-3-ol, but with an oxygen atom instead of sulfur.
Sulfoxides and Sulfones: Oxidized derivatives of thietan-3-ol.
Uniqueness
Benzoic acid;thietan-3-ol is unique due to its combination of aromatic and sulfur-containing heterocyclic properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
CAS No. |
25435-27-2 |
|---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
benzoic acid;thietan-3-ol |
InChI |
InChI=1S/C7H6O2.C3H6OS/c8-7(9)6-4-2-1-3-5-6;4-3-1-5-2-3/h1-5H,(H,8,9);3-4H,1-2H2 |
InChI Key |
WTAVDGABRSLXBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


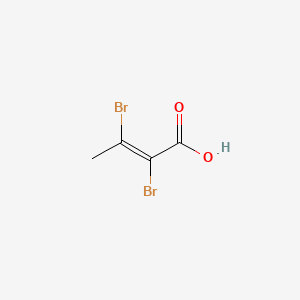
![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)
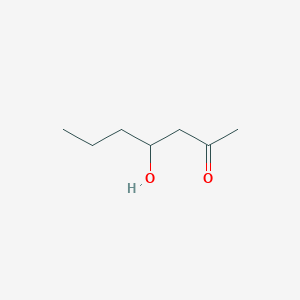
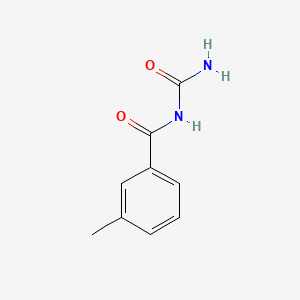

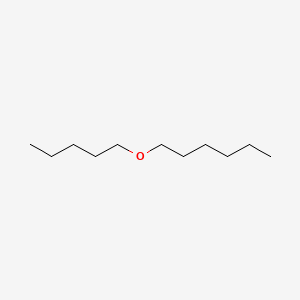
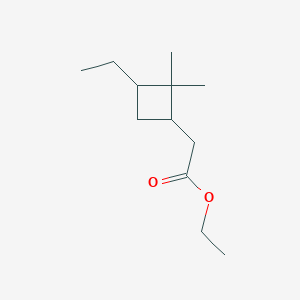


![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
